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Compound of Interest

Compound Name: 2-Chloro-3-iodophenol

Cat. No.: B1312723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-3-iodophenol (CAS No. 666727-31-7). Due to the limited availability of published

experimental spectra for this specific compound, this document presents predicted Nuclear

Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry

(MS) characteristics derived from analogous compounds. Detailed experimental protocols for

acquiring such spectra are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2-Chloro-3-
iodophenol.

Table 1: Predicted ¹H NMR Data
The ¹H NMR spectrum was predicted for a solution in Chloroform-d (CDCl₃). Chemical shifts

(δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.4 - 7.6 Doublet of doublets 1H H-6

~7.0 - 7.2 Triplet 1H H-5

~6.8 - 7.0 Doublet of doublets 1H H-4

~5.5 - 6.5 Broad Singlet 1H OH

Note: The chemical shift of the phenolic hydroxyl proton (-OH) is highly variable and depends

on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data
The ¹³C NMR spectrum was predicted for a solution in CDCl₃. Chemical shifts (δ) are reported

in ppm.

Chemical Shift (ppm) Assignment

~155 C-1 (C-OH)

~120 C-2 (C-Cl)

~95 C-3 (C-I)

~130 C-4

~125 C-5

~135 C-6

Table 3: Expected Infrared (IR) Spectroscopy Data
The expected IR absorption bands are based on characteristic frequencies for substituted

phenols.
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3600 Strong, Broad
O-H stretch (hydrogen-

bonded)

3000 - 3100 Medium Aromatic C-H stretch

1500 - 1600 Medium-Strong Aromatic C=C ring stretch

~1220 Strong C-O stretch

750 - 850 Strong C-H out-of-plane bend

600 - 800 Medium C-Cl stretch

500 - 600 Medium C-I stretch

Table 4: Expected Mass Spectrometry (MS) Data
The expected mass spectrum is based on Electron Ionization (EI).

m/z Relative Intensity Assignment

254/256 High
[M]⁺ (Molecular ion peak with

³⁵Cl/³⁷Cl isotope pattern)

127 Medium
[M - Cl - I]⁺ or fragment

involving loss of halogens

93 Medium [C₆H₅O]⁺

65 Medium [C₅H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:
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Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Chloro-3-iodophenol.
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Calibrate the spectra using the TMS signal. Integrate the ¹H NMR

signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 2-Chloro-3-iodophenol with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
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homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent disc.

Instrumentation: Use an FTIR spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectral range is

typically 4000-400 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

Sample Preparation: Prepare a dilute solution of 2-Chloro-3-iodophenol (approximately 1

mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

Instrumentation: Use a GC-MS system equipped with an EI source.[2]

Gas Chromatography (GC):

Inject 1 µL of the sample solution into the GC.

Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Set up a temperature program, for example: initial temperature of 50°C, hold for 2

minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
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Mass Spectrometry (MS):

The EI source is typically operated at 70 eV.[2]

The mass analyzer (e.g., a quadrupole) scans a mass range, for example, m/z 40-400.

Data Analysis: Identify the peak corresponding to 2-Chloro-3-iodophenol in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion

and major fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or

uncharacterized compound.
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Workflow for Spectroscopic Analysis of 2-Chloro-3-iodophenol

Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Data Analysis & Interpretation

Phase 4: Structure Confirmation

Sample Acquisition
(2-Chloro-3-iodophenol)

Sample Preparation
(Dissolution, Pelletizing)

NMR Spectroscopy
(¹H, ¹³C) FTIR Spectroscopy Mass Spectrometry

(EI-GC-MS)

NMR Data Processing
(Chemical Shifts, Coupling)

IR Spectrum Analysis
(Functional Groups)

MS Data Interpretation
(Molecular Weight, Fragmentation)

Structure Elucidation & Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic characterization of 2-Chloro-3-iodophenol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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